

13-Dehydroxyindaconitine CAS number and chemical identifiers

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Compound of Interest

Compound Name: 13-Dehydroxyindaconitine

Cat. No.: B12815061

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In-Depth Technical Guide to 13-Dehydroxyindaconitine

For Researchers, Scientists, and Drug Development Professionals

Core Summary

13-Dehydroxyindaconitine is a C19-diterpenoid alkaloid naturally occurring in plants of the Aconitum genus. This technical guide provides a comprehensive overview of its chemical identity, and available data on its biological activities. While research into this specific compound is emerging, this document consolidates the current knowledge on its antioxidant properties and explores the likely anti-inflammatory and anticancer mechanisms based on the activities of closely related aconitine-type alkaloids.

Chemical Identifiers and Properties

Initial confusion in public databases regarding the chemical identifiers for **13-Dehydroxyindaconitine** has been clarified. The correct identifiers are summarized below.

Identifier	Value
CAS Number	77757-14-3
Molecular Formula	C ₃₄ H ₄₇ NO ₉
Molecular Weight	613.74 g/mol
Class	C19-Diterpenoid Alkaloid

Biological Activities and Experimental Data

Antioxidant Activity

Research has confirmed the antioxidant potential of **13-Dehydroxyindaconitine**. A key study by Yin et al. (2016) isolated **13-Dehydroxyindaconitine** from Aconitum handelianum and evaluated its antioxidant properties. The primary mechanism identified is its activity as a secondary antioxidant through metal ion chelation.

Table 1: Ferrous Ion (Fe²⁺) Chelating Activity of **13-Dehydroxyindaconitine**

Concentration	% Chelating Activity
Specific data not available in the public domain	Refer to original publication for quantitative values

Experimental Protocol: Fe²⁺ Chelating Activity Assay (Adapted from Yin et al., 2016)

- Reagent Preparation:
 - Prepare a solution of **13-Dehydroxyindaconitine** in a suitable solvent (e.g., methanol or DMSO).
 - Prepare a 2 mM solution of ferrous chloride (FeCl₂).
 - Prepare a 5 mM solution of ferrozine.
- Assay Procedure:

- To a designated volume of the **13-Dehydroxyindaconitine** solution, add the FeCl₂ solution.
- Initiate the reaction by adding the ferrozine solution.
- Shake the mixture vigorously and incubate at room temperature for 10 minutes.
- Measure the absorbance of the solution at 526 nm using a spectrophotometer.
- EDTA is typically used as a positive control.
- Calculation:
 - The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated using the following formula: % Chelating Activity = $[(A_0 - A_1) / A_0] \times 100$ Where A₀ is the absorbance of the control (without the sample), and A₁ is the absorbance in the presence of the **13-Dehydroxyindaconitine** sample.

Anti-inflammatory and Anticancer Activities

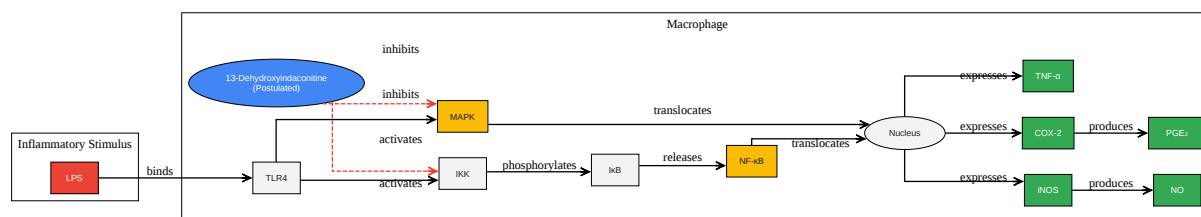
Direct experimental data, including quantitative results and detailed protocols for the anti-inflammatory and anticancer activities of **13-Dehydroxyindaconitine**, are not readily available in the public scientific literature. However, based on extensive research on related aconitine-type diterpenoid alkaloids, the following mechanisms are highly probable.

Postulated Signaling Pathways and Mechanisms

The biological activities of aconitine-type alkaloids are often attributed to their modulation of key cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Aconitine and related alkaloids have been shown to exert anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways. This leads to a downstream reduction in the production of pro-inflammatory mediators.

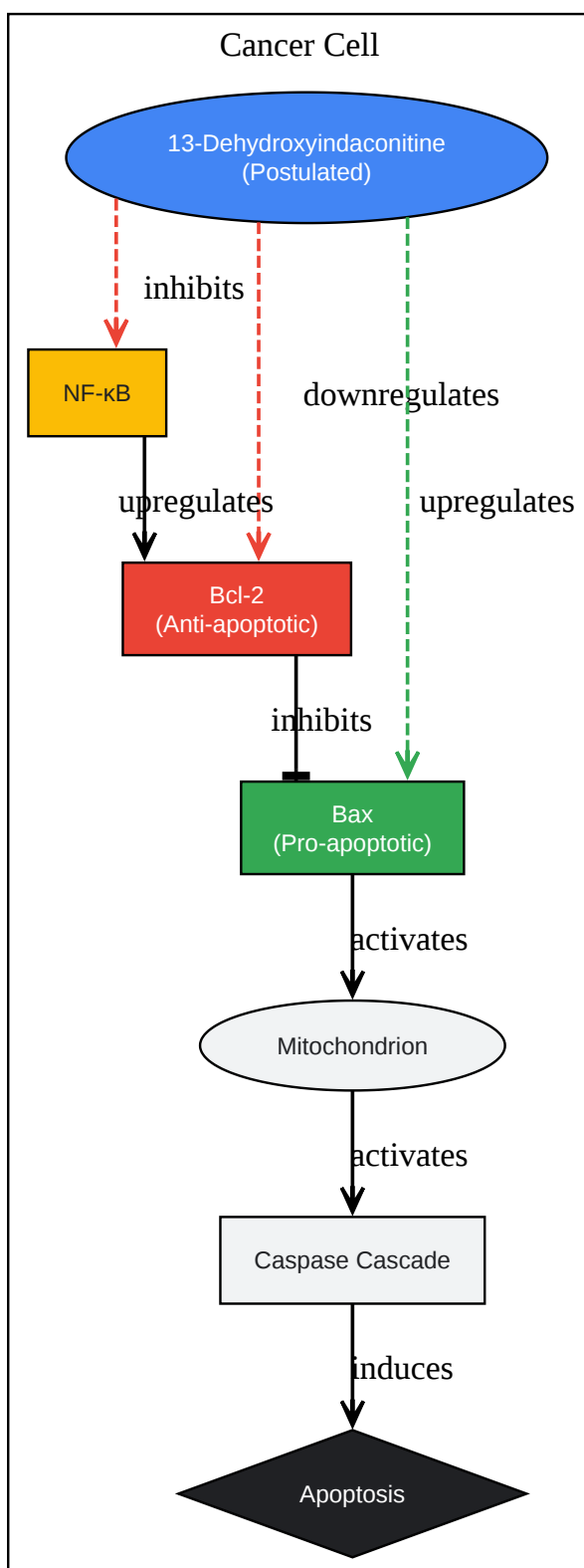


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Caption: Postulated anti-inflammatory mechanism of **13-Dehydroxyindaconitine**.

Anticancer Signaling Pathway

The anticancer effects of aconitine-type alkaloids are often linked to the induction of apoptosis (programmed cell death) through the modulation of the Bcl-2 family of proteins and the activation of caspase cascades. The NF-κB pathway, which is often constitutively active in cancer cells, is also a target.



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Caption: Postulated anticancer mechanism of **13-Dehydroxyindaconitine**.

Conclusion and Future Directions

13-Dehydroxyindaconitine is a diterpenoid alkaloid with confirmed antioxidant properties, primarily acting through metal chelation. While direct experimental evidence for its anti-inflammatory and anticancer activities is currently limited, the well-documented mechanisms of related aconitine-type alkaloids provide a strong basis for postulating its potential in these areas. Future research should focus on obtaining quantitative data for the anti-inflammatory and anticancer effects of **13-Dehydroxyindaconitine**, elucidating its specific molecular targets, and exploring its pharmacokinetic and toxicological profiles to assess its therapeutic potential.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com